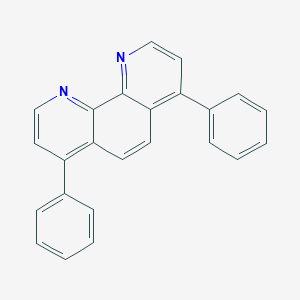

4,7-Diphenyl-1,10-Phenanthrolin

Übersicht

Beschreibung

Es ist ein weißes bis gelbes kristallines Pulver, das in organischen Lösungsmitteln löslich und in sauren wässrigen Lösungen schwach löslich ist . Bathophenanthrolin wird in der Koordinationschemie häufig als Ligand verwendet, da es in der Lage ist, stabile Komplexe mit Metallionen zu bilden .

Herstellungsmethoden

Bathophenanthrolin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 1,10-Phenanthrolin mit Benzaldehyd in Gegenwart einer Base, gefolgt von einer Cyclisierung zur Bildung des gewünschten Produkts . Die Reaktionsbedingungen beinhalten typischerweise das Erhitzen des Gemisches zum Rückfluss und die Verwendung eines Lösungsmittels wie Ethanol oder Essigsäure. Industrielle Produktionsverfahren können ähnliche Synthesewege auf einer größeren Skala umfassen, mit optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu erhöhen .

Wissenschaftliche Forschungsanwendungen

Bathophenanthrolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Analytische Chemie: Es wird als Reagenz zur Bestimmung von Eisen in Serum und Urin mittels Colorimetrie verwendet.

Materialwissenschaften: Bathophenanthrolin wird in organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen als Lochblock- oder Exzitonblockschicht verwendet, da es eine breite Energielücke und ein hohes Ionisierungspotenzial aufweist.

Umweltwissenschaften: Bathophenanthrolin-Mikrostrukturen weisen verbesserte Emissionseigenschaften auf und können potenziell als Sensoren zur Detektion von Quecksilberionen im Wasser verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von Bathophenanthrolin beruht auf seiner Fähigkeit, stabile Komplexe mit Metallionen zu bilden. Diese Komplexe können an verschiedenen biochemischen und chemischen Prozessen beteiligt sein. Beispielsweise konnte gezeigt werden, dass der Kupfer(II)-Bathophenanthrolin-Komplex die therapeutische Wirkung von Naringenin gegen Lungentumorzellen verstärkt, indem er reaktive Sauerstoffspezies (ROS) erzeugt, das mitochondriale Membranpotential stört und Glutathion-Spiegel reduziert . Die molekularen Ziele und Pfade, die an diesen Prozessen beteiligt sind, umfassen die Interaktion mit Metallionen und die Modulation von Redoxzuständen.

Wirkmechanismus

Target of Action

The primary target of 4,7-Diphenyl-1,10-phenanthroline, also known as Bathophenanthroline (Bphen), is the interface between electron donating (D) and accepting (A) materials in organic electronic devices . It plays a crucial role in the operation of these devices, including solar cells, transistors, and organic light-emitting diodes (OLEDs) .

Mode of Action

Bathophenanthroline operates by enabling the formation of intermolecular charge-transfer states at the D/A interface . This compound is used as an Electron Transport / Hole Blocking Layer (ETL / HBL) in organic electronic devices . It has a mobility (µe) of about 3.0 x 10-4 cm²V-1s-1, indicating its ability to facilitate rapid electron transport .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as thf, chloroform, and dichloromethane . This solubility could potentially influence its bioavailability in certain applications.

Result of Action

The primary result of Bathophenanthroline’s action is the improvement of the efficiency of organic electronic devices . By serving as an ETL / HBL, it facilitates the rapid transport of electrons, thereby enhancing the performance of these devices .

Action Environment

The action of Bathophenanthroline can be influenced by various environmental factors. For instance, it needs to be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, its solubility in different solvents suggests that the choice of solvent can significantly impact its efficacy .

Biochemische Analyse

Biochemical Properties

Bathophenanthroline plays a crucial role in the operation of organic electronics, such as solar cells, transistors, and organic light-emitting diodes (OLEDs) . It acts as an Electron Transport / Hole Blocking Layer (ETL / HBL) in these devices . The compound has a µe of about 3.0 x 10 -4 cm 2 V −1 s −1 and is solution-processable .

Cellular Effects

While specific cellular effects of Bathophenanthroline are not widely reported, it is known that the compound is used in organic electronic devices, which suggests potential interactions with cellular processes

Molecular Mechanism

The molecular mechanism of Bathophenanthroline involves intermolecular charge-transfer states at the interface between electron donating (D) and accepting (A) materials . This property is crucial for its role in organic electronics .

Temporal Effects in Laboratory Settings

Bathophenanthroline is stable, with a loss of 0.5% TGA, >240ºC (weight loss) . Its effects over time in laboratory settings, including any long-term effects on cellular function observed in in vitro or in vivo studies, are not widely reported in the literature.

Metabolic Pathways

It is known that the compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Vorbereitungsmethoden

Bathophenanthroline can be synthesized through several methods. One common synthetic route involves the reaction of 1,10-phenanthroline with benzaldehyde in the presence of a base, followed by cyclization to form the desired product . The reaction conditions typically include heating the mixture to reflux and using a solvent such as ethanol or acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

Bathophenanthrolin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Komplexbildung: Bathophenanthrolin wirkt als zweizähniger Ligand und bildet stabile Komplexe mit Metallionen wie Eisen, Kupfer und Ruthenium. Diese Komplexe werden oft in der analytischen Chemie zur Bestimmung von Metallionen verwendet.

Oxidation und Reduktion: Bathophenanthrolin kann an Redoxreaktionen teilnehmen, bei denen es als Redoxvermittler fungiert.

Vergleich Mit ähnlichen Verbindungen

Bathophenanthrolin ähnelt anderen Phenanthrolinderivaten wie 1,10-Phenanthrolin und Tetranatriumtris(bathophenanthrolindisulfonat)ruthenium(II) . Bathophenanthrolin ist durch sein erweitertes π-Elektronensystem und seine höhere Elektronenmobilität einzigartig, wodurch es als Lochblock- oder Exzitonblockschicht in elektronischen Geräten effektiver ist . Weitere ähnliche Verbindungen sind:

1,10-Phenanthrolin: Eine heterocyclische organische Verbindung, die als Ligand in der Koordinationschemie verwendet wird.

Tetranatriumtris(bathophenanthrolindisulfonat)ruthenium(II): Eine Koordinationsverbindung, die in der Biochemie als Proteinfarbstoff verwendet wird.

Biologische Aktivität

Bathophenanthroline (BPhen) is a bidentate ligand that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of BPhen, focusing on its applications in cancer therapy, iron detection, and its role in oxidative stress. The findings are supported by various studies and data tables summarizing key research outcomes.

Overview of Bathophenanthroline

Bathophenanthroline is recognized for its ability to form stable complexes with metal ions, particularly iron. Its structural properties allow it to act as an effective chelator, which is pivotal in various biological assays and therapeutic applications. The compound exists in several forms, including bathophenanthroline disulfonate (BPS), which is more soluble and commonly used in biological studies.

1. Anticancer Properties

Recent research has highlighted the photocytotoxic effects of BPhen when used in ruthenium complexes. These complexes have shown significant activity against various cancer cell lines, including breast cancer cells.

- Photocytotoxicity : A study demonstrated that ruthenium complexes containing BPhen exhibited nanomolar toxicity towards breast cancer cells. The mechanism involves the generation of singlet oxygen upon light activation, leading to cellular apoptosis .

- Case Study : In experiments involving CT-26 mouse colon carcinoma cells, complexes with BPhen showed an effective concentration (EC50) of 60 nM and a phototoxicity index (PI) of 23.5, indicating strong anticancer activity .

2. Iron Detection and Quantification

BPhen's ability to chelate iron has made it a valuable tool in clinical diagnostics.

- Colorimetric Assays : BPhen is used as a chromogen for colorimetric methods to determine iron levels in biological samples. A study compared BPhen sulfonate with other chromogens and found that it provided reliable results for measuring hepatic iron concentration (HIC) in liver tissues .

- HPLC Method Development : A novel high-performance liquid chromatography (HPLC) method utilizing BPS was developed for detecting free Fe(II) in microdialysis samples from rat brains. This method allows for sensitive detection of iron levels associated with neurodegenerative conditions .

3. Oxidative Stress and Reactive Oxygen Species

BPhen's role in oxidative stress is significant due to its interaction with metal ions that catalyze the formation of reactive oxygen species (ROS).

- Mechanism of Action : Research indicates that free non-protein bound Fe(II), which can catalyze ROS formation, can be effectively quantified using BPhen-based assays. This is crucial for understanding oxidative damage in neurodegenerative diseases .

- Inhibitory Effects : Studies have shown that BPhen can inhibit the oxidation processes involving NADH and other substrates, suggesting potential protective roles against oxidative stress .

Data Tables

The following tables summarize key findings from studies involving Bathophenanthroline:

Eigenschaften

IUPAC Name |

4,7-diphenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDHJYNTEFLIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68399-83-7 (sulfate[1:1]) | |

| Record name | Bathophenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001662017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7061857 | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Bathophenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1662-01-7, 68309-97-7 | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1662-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bathophenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001662017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline, nickel complex, tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068309977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1662-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=637659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 4,7-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-diphenyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)nickel(2+) bis[tetrafluoroborate(1-)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BATHOPHENANTHROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A2B091F0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.